molecular formula C8H10N2O3 B8642771 2-(4-Methoxypyrimidin-5-yl)propanoic acid CAS No. 1190392-37-0

2-(4-Methoxypyrimidin-5-yl)propanoic acid

Cat. No. B8642771
Key on ui cas rn: 1190392-37-0
M. Wt: 182.18 g/mol
InChI Key: ZFZSPHNOKGEWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08653260B2

Procedure details

To a stirred solution of 0.21 g (1.06 mmol) of methyl 2-(4-methoxypyrimidin-5-yl)propanoate from Step B above in 0.5 mL of water and 1.5 mL of ethanol was added 81 mg (1.9 mmol) of lithium hydroxide hydrate. The reaction mixture was stirred at ambient temperature for 2 h then concentrated in vacuo to remove all volatiles. The residue was diluted with 3 mL of 2.0 N aqueous hydrogen chloride and then concentrated in vacuo to remove all volatiles to yield the title compound as an off white solid (70 mg, 36%). 1H-NMR (500 MHz, CD3OD) δ: 8.67 (s 1H), 8.4 (s, 1H), 4.07 (s, 3H), 3.9 (q, J=7 Hz, 2H), 1.58 (d, J=7 Hz, 3H). LC-MS: m/z (E/S) 183 (MH)+.
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
81 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Yield
36%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([CH:9]([CH3:14])[C:10]([O:12]C)=[O:11])=[CH:7][N:6]=[CH:5][N:4]=1.C(O)C.O.[OH-].[Li+]>O>[CH3:1][O:2][C:3]1[C:8]([CH:9]([CH3:14])[C:10]([OH:12])=[O:11])=[CH:7][N:6]=[CH:5][N:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.21 g
Type
reactant
Smiles
COC1=NC=NC=C1C(C(=O)OC)C
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)O
Name
lithium hydroxide hydrate
Quantity
81 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove all volatiles
ADDITION
Type
ADDITION
Details
The residue was diluted with 3 mL of 2.0 N aqueous hydrogen chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove all volatiles

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=NC=NC=C1C(C(=O)O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.